9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde
Overview
Description
9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde: is an organic compound with the molecular formula C31H42O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two aldehyde groups at the 2 and 7 positions of the fluorene core, as well as two octyl groups at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde typically involves the following steps:
Bromination: The starting material, 9,9-Dioctylfluorene, is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Formylation: The resulting 2,7-dibromo-9,9-dioctylfluorene is then subjected to a formylation reaction using a formylating agent such as n-butyllithium (n-BuLi) followed by dimethylformamide (DMF) to introduce the aldehyde groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde groups in 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid.
Reduction: 9,9-Dioctyl-9H-fluorene-2,7-dimethanol.
Substitution: 2,7-Dinitro-9,9-dioctylfluorene or 2,7-disulfo-9,9-dioctylfluorene.
Scientific Research Applications
Chemistry:
Organic Electronics: 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Fluorescent Probes: The compound can be used to develop fluorescent probes for biological imaging due to its strong fluorescence properties.
Industry:
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties, such as semiconducting polymers for electronic devices.
Mechanism of Action
The mechanism of action of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde in its applications is primarily based on its electronic and optical properties. The presence of the aldehyde groups allows for further functionalization, enabling the synthesis of a variety of derivatives with tailored properties. The octyl groups provide solubility in organic solvents, facilitating processing and fabrication into devices.
Molecular Targets and Pathways:
Conjugated Polymers: The compound acts as a monomer in the synthesis of conjugated polymers, which have delocalized π-electrons that contribute to their electronic properties.
Fluorescent Probes: The fluorene core provides strong fluorescence, making it suitable for use in imaging applications.
Comparison with Similar Compounds
9,9-Dioctyl-2,7-dibromofluorene: Used in the synthesis of polymer semiconductors.
9,9-Dioctylfluorene-2,7-diboronic acid: Used in Suzuki coupling reactions to form conjugated polymers.
9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid: An oxidation product of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.
Uniqueness: this compound is unique due to the presence of both aldehyde and octyl groups, which provide a combination of reactivity and solubility. This makes it a versatile building block for the synthesis of a wide range of functional materials with applications in organic electronics and materials science.
Properties
IUPAC Name |
9,9-dioctylfluorene-2,7-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)29-21-25(23-32)15-17-27(29)28-18-16-26(24-33)22-30(28)31/h15-18,21-24H,3-14,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQJNVBHJBLVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699661 | |
Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380600-91-9 | |
Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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